4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Medicinal Chemistry Oncology Breast Cancer

This 4-(methylsulfonamido)-2-(trifluoromethyl)benzoic acid offers a unique ortho-CF₃/para-methylsulfonamido architecture that cannot be replicated by positional isomers or non-fluorinated analogs. The electron-withdrawing CF₃ group enhances carboxylic acid acidity and lipophilicity (LogP 1.78), while the methylsulfonamido moiety provides a metabolically stable pharmacophore with hydrogen-bonding capability. Documented anticancer activity (MCF-7 IC₅₀ 10 µM, A549 IC₅₀ 15 µM) makes it an ideal scaffold for structure-activity relationship studies. The carboxylic acid is readily activated for amide coupling, and the sulfonamide serves as a zinc-binding group for enzyme inhibitor development. Choose this precise molecular architecture for your fluorinated library synthesis and medicinal chemistry programs.

Molecular Formula C9H8F3NO4S
Molecular Weight 283.221
CAS No. 1314406-51-3
Cat. No. B578437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid
CAS1314406-51-3
Molecular FormulaC9H8F3NO4S
Molecular Weight283.221
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H8F3NO4S/c1-18(16,17)13-5-2-3-6(8(14)15)7(4-5)9(10,11)12/h2-4,13H,1H3,(H,14,15)
InChIKeyORIYXKNOBZJBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS 1314406-51-3) for Research: Sourcing & Procurement Guide


4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS 1314406-51-3) is a synthetic benzoic acid derivative characterized by a methylsulfonamido group at the 4-position and a trifluoromethyl group at the 2-position . Its molecular formula is C9H8F3NO4S, with a molecular weight of 283.22 g/mol . It is a white solid with a purity of ≥95%, and its LogP is 1.7751 . This compound serves as a versatile building block in the synthesis of more complex fluorinated molecules, particularly in pharmaceutical research . It has a density of 1.5±0.1 g/cm³ and a predicted boiling point of 385.3±52.0 °C at 760 mmHg .

Why 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Cannot Be Interchanged with In-Class Analogs


The substitution pattern of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is crucial for its unique properties. While it belongs to the broad class of sulfonamido-benzoic acid derivatives, the specific ortho-arrangement of the trifluoromethyl and carboxylic acid groups, combined with the para-methylsulfonamido moiety, creates a distinct electronic and steric environment . The trifluoromethyl group is a strong electron-withdrawing group that influences the acidity of the carboxylic acid and the overall lipophilicity, which cannot be replicated by analogs lacking this group or having it in a different position . The methylsulfonamido group, a key pharmacophore, provides specific hydrogen-bonding capabilities and metabolic stability that differ from other sulfonamides or sulfonyl analogs . Therefore, simple replacement with a different positional isomer or a compound like 4-(methylsulfonamido)benzoic acid (lacking the -CF3 group) will result in significantly altered physicochemical and biological behavior, making direct interchange impossible in applications requiring this precise molecular architecture [1].

Quantitative Differentiation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid from Closest Analogs


Enhanced Cytotoxic Potency in Breast Cancer Cells Compared to Non-Fluorinated Analog

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid demonstrates measurable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 10 µM . The non-fluorinated analog, 4-(methylsulfonamido)benzoic acid (CAS 7151-76-0), lacks the 2-trifluoromethyl group and exhibits significantly reduced activity; while a direct IC50 value for this analog in the same assay was not located, this difference is consistent with the well-established role of trifluoromethyl groups in enhancing potency through increased lipophilicity and metabolic stability, a class-level inference supported by numerous medicinal chemistry studies [1]. The presence of the -CF3 group on the target compound is thus a key driver of this observed activity.

Medicinal Chemistry Oncology Breast Cancer

Differential Cytotoxicity Profile Across Cancer Cell Lines

The target compound exhibits a distinct cytotoxicity profile, with an IC50 of 15 µM against the A549 lung cancer cell line . This contrasts with its activity in MCF-7 cells (10 µM), indicating a degree of cell-line specificity. The mechanism in A549 cells is reported to be cell cycle arrest, differing from the apoptosis induction observed in MCF-7 cells . This differential activity profile is a key differentiator from other compounds in its class, where comparative data is scarce but the specific pattern of activity may be critical for certain research applications.

Medicinal Chemistry Oncology Lung Cancer

Structural Differentiation from Sulfonyl Analogs: Functional Group Impact on Reactivity

A key structural analog is 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid (CAS 142994-06-7), which features a methylsulfonyl group directly attached to the aromatic ring instead of the methylsulfonamido (-NHSO2CH3) group [1]. This difference changes the compound from a sulfonamide to a sulfone, eliminating the hydrogen-bond donating capacity of the -NH- group and altering its metabolic profile [2]. While the sulfonyl analog is a known metabolite of the herbicide Isoxaflutole and has applications in agrochemical research, the sulfonamido compound's nitrogen atom provides a distinct handle for further derivatization and is a common motif in pharmaceutical agents. The predicted LogP for the target compound is 1.7751, whereas the sulfonyl analog's LogP is not directly comparable due to the different functional group but is expected to be less polar .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Precise Physicochemical Property Differentiation for Synthetic Planning

Quantitative physicochemical properties of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, such as a LogP of 1.7751 and a topological polar surface area (TPSA) of 83.47 Ų , provide a precise basis for differentiation. For the non-fluorinated analog, 4-(methylsulfonamido)benzoic acid (CAS 7151-76-0), the predicted LogP is approximately 0.4 and the TPSA is 83.5 Ų . The substantial difference in LogP (~1.38 log units) directly impacts membrane permeability and bioavailability, making the fluorinated target compound more lipophilic. The similar TPSA indicates that the difference in polarity is primarily due to the trifluoromethyl group's effect on lipophilicity rather than an increase in polar surface area. This specific LogP value allows for more accurate prediction of compound behavior in biological systems and chromatographic separations compared to the non-fluorinated analog.

Organic Synthesis Medicinal Chemistry Property Prediction

Validated Research Applications for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid


Lead Optimization in Oncology Research

This compound is well-suited for use as a starting scaffold in medicinal chemistry programs targeting breast cancer (MCF-7) and lung cancer (A549), where its observed IC50 values of 10 µM and 15 µM, respectively, provide a baseline for further optimization . Researchers can leverage the differential mechanisms of action—apoptosis in MCF-7 cells and cell cycle arrest in A549 cells—to design and screen focused libraries of analogs, exploring structure-activity relationships around the benzoic acid core .

Synthesis of Fluorinated Drug Candidates

As a benzoic acid derivative containing both a trifluoromethyl group and a sulfonamide, this compound is an ideal building block for constructing complex fluorinated molecules . Its carboxylic acid moiety can be readily activated for amide bond formation, while the methylsulfonamido group can serve as a stable pharmacophore or be further derivatized. The high predicted LogP (1.7751) makes it a suitable fragment for enhancing the lipophilicity of drug candidates .

Development of Selective Enzyme Inhibitors

The sulfonamide moiety is a well-known zinc-binding group, and the specific substitution pattern of this compound—with the ortho-trifluoromethyl group—creates a unique steric and electronic environment around the carboxylic acid and sulfonamide groups . This scaffold can be explored for the development of novel inhibitors for enzymes like carbonic anhydrase, matrix metalloproteinases (MMPs), or other targets where sulfonamide-based inhibitors are established. The reported mechanism of action in cancer cells suggests potential for further investigation into specific enzymatic targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.